molecular formula C8H8ClF4N B578480 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride CAS No. 1215205-13-2

4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B578480
CAS No.: 1215205-13-2
M. Wt: 229.603
InChI Key: GQOGGYBSPYBESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is a chemical compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of organic molecules. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by reduction to form an amine, and subsequent introduction of the fluorine and trifluoromethyl groups . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain efficiency and consistency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium or platinum. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction could produce various amines .

Mechanism of Action

The mechanism by which 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is unique due to the combination of fluorine, trifluoromethyl, and N-methyl groups.

Properties

IUPAC Name

4-fluoro-N-methyl-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOGGYBSPYBESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681962
Record name 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-13-2
Record name 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.